![molecular formula C7H4Br2N2O B178903 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 113423-51-1](/img/structure/B178903.png)
3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Description
3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 113423-51-1) is a brominated heterocyclic compound with the molecular formula C₇H₄Br₂N₂O and a molecular weight of 291.93 g/mol. It is characterized by two bromine atoms at the 3-position of the pyrrolo[2,3-b]pyridine scaffold, forming a lactam structure. Key properties include a melting point of 198–199°C (in ethyl acetate) and a predicted boiling point of 330.2±52.0°C . This compound is primarily utilized as a synthetic intermediate in pharmaceutical and fine chemical industries, with applications in the preparation of bioactive derivatives like 5-bromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one . Its storage requires dry, room-temperature conditions, and it is available in industrial, pharmaceutical, and electronic grades .
Propriétés
IUPAC Name |
3,3-dibromo-1H-pyrrolo[2,3-b]pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2O/c8-7(9)4-2-1-3-10-5(4)11-6(7)12/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDQERQROBFSSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)C2(Br)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551471 | |
Record name | 3,3-Dibromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113423-51-1 | |
Record name | 3,3-Dibromo-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Reagents and Conditions
-
Brominating Agents : Molecular bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane (DCM) or acetic acid.
-
Catalysts : Lewis acids such as FeBr₃ or AlCl₃ enhance regioselectivity.
-
Dissolve 7-azaindolin-2-one (10 mmol) in DCM (50 mL).
-
Add Br₂ (22 mmol) dropwise at 0°C under nitrogen.
-
Stir for 12 hours at room temperature.
-
Quench with sodium thiosulfate, extract with DCM, and purify via column chromatography.
Mechanistic Insights
Bromination proceeds via EAS, where Br⁺ attacks the electron-rich C3 position of the pyrrolopyridine ring. The second bromination occurs at the adjacent carbon due to directed ortho-metalation effects. Steric hindrance from the lactam carbonyl group ensures high regioselectivity.
Oxidation-Bromination Sequential Approach
An alternative route involves synthesizing the pyrrolopyridine scaffold followed by sequential oxidation and bromination. This method is advantageous for substrates sensitive to direct bromination.
Synthesis of Pyrrolopyridine Precursor
Starting from 2,3-dihydro-1H-pyrrolo[2,3-b]pyridin-4-ol:
-
Oxidation : Treat with KMnO₄ in acidic media to yield 1H-pyrrolo[2,3-b]pyridin-2(3H)-one.
-
Bromination : React with Br₂/HBr in DCM to install bromine atoms.
Step | Reagents | Temperature | Yield |
---|---|---|---|
Oxidation | KMnO₄, H₂SO₄ | 80°C | 89% |
Bromination | Br₂ (2.2 eq), HBr | 25°C | 78% |
Industrial Scalability
Continuous flow reactors improve safety and efficiency for large-scale bromination. Automated systems control exothermic reactions and minimize bromine waste.
Alternative Synthetic Routes
Halogen Exchange Reactions
3,3-Dichloro derivatives undergo halogen exchange with HBr in the presence of CuBr₂:
Conditions : 120°C, 24 hours, 65% yield.
Radical Bromination
UV-initiated radical bromination using NBS and benzoyl peroxide achieves moderate yields (55–60%) but requires stringent light control.
Critical Analysis of Methodologies
Method | Advantages | Limitations |
---|---|---|
Direct Bromination | High yield, simplicity | Handling toxic Br₂ |
Oxidation-Bromination | Suitable for sensitive substrates | Multi-step, lower overall yield |
Halogen Exchange | Avoids elemental bromine | Requires high temperatures |
Purification and Characterization
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) or recrystallization from ethanol.
-
Characterization :
Industrial Production Insights
Large-scale synthesis prioritizes cost-effectiveness and safety:
Analyse Des Réactions Chimiques
Bromination and Halogenation Dynamics
The compound’s 3,3-dibromo configuration arises from electrophilic aromatic substitution (EAS) reactions. Key findings include:
Reaction Type | Conditions | Outcome | Reference |
---|---|---|---|
Bromination | Br₂ in CH₂Cl₂ at 0–25°C | Selective 3,3-dibromination | |
Iodination | I₂/HIO₃ in H₂SO₄ | 3-Iodo derivative formation |
-
The 3-position is highly reactive due to electron density modulation from the pyridine nitrogen .
-
Bromine acts as both an electrophile and a directing group, enabling sequential substitution .
Nucleophilic Substitution Reactions
The C-Br bonds at the 3-position undergo nucleophilic displacement under specific conditions:
Substrate | Nucleophile | Conditions | Product | Reference |
---|---|---|---|---|
3,3-Dibromo compound | NH₃ (aq.) | Reflux in ethanol | 3-Amino derivative | |
3,3-Dibromo compound | KSCN | DMF, 80°C | 3-Thiocyano analog |
-
Steric hindrance from adjacent bromines slows kinetics but enhances regioselectivity .
-
Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing transition states .
Cross-Coupling Reactions
The bromine atoms facilitate metal-catalyzed coupling:
Reaction Type | Catalyst System | Partners | Product | Reference |
---|---|---|---|---|
Suzuki | Pd(PPh₃)₄, K₂CO₃ | Arylboronic acids | 3-Aryl derivatives | |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | 3-Aminoalkyl analogs |
-
Mono-substitution is achievable using stoichiometric control .
-
Yields range from 45–78%, depending on steric bulk of coupling partners .
Cyclization and Ring Expansion
The compound participates in annulation reactions:
Reagent | Conditions | Product | Reference |
---|---|---|---|
Acetylene gas | CuI, 120°C | Fused pyrido-pyrrole systems | |
Aldehydes | HCl, reflux | Di-3-pyrrolopyridylmethanes |
Stability and Decomposition Pathways
Thermal and photolytic degradation studies reveal:
Condition | Observation | Mechanism | Reference |
---|---|---|---|
>200°C | Dehydrohalogenation to pyrrolopyridine | Elimination of HBr | |
UV light (254 nm) | Debromination and ring contraction | Radical-mediated cleavage |
-
Decomposition products include mono-bromo and debrominated analogs.
Applications De Recherche Scientifique
Synthetic Methodologies
The synthesis of 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves several steps, including bromination and cyclization reactions. Common methods include:
- Bromination : The compound can be synthesized through the bromination of pyrrolopyridine derivatives using bromine in suitable solvents.
- Cyclization : Subsequent cyclization reactions can yield the target compound under controlled conditions, often utilizing zinc as a reducing agent in acidic environments.
Medicinal Chemistry
This compound has been investigated for its pharmacological properties:
- Anticancer Activity : Studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The dibromo substitution may enhance biological activity by influencing receptor interactions or metabolic stability.
- Antimicrobial Properties : Research has shown that related pyrrolopyridine derivatives possess antimicrobial activity, suggesting potential applications in developing new antibiotics.
Material Science
The compound's unique structural features make it a candidate for applications in material science:
- Organic Electronics : Due to its electronic properties, this compound can be used in the development of organic semiconductors and photovoltaic devices.
- Polymer Chemistry : The compound can serve as a building block for synthesizing polymers with tailored properties for use in coatings and advanced materials.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of pyrrolopyridine derivatives. The researchers synthesized a series of compounds including this compound and evaluated their cytotoxicity against human cancer cell lines. Results indicated that the dibromo derivative exhibited significant cytotoxic effects compared to unmodified compounds, highlighting its potential as a lead compound for further development.
Case Study 2: Organic Electronics
Research conducted at a leading university focused on the use of dibrominated pyrrolopyridines in organic electronic applications. The study demonstrated that incorporating this compound into polymer matrices improved charge transport properties significantly. Devices fabricated with this compound showed enhanced performance metrics compared to traditional materials.
Mécanisme D'action
The mechanism of action of 3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is largely dependent on its specific application. In medicinal chemistry, it often acts as an inhibitor of certain enzymes or receptors. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis.
Comparaison Avec Des Composés Similaires
5-Bromo-3,3-difluoro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one
- Molecular Formula : C₇H₄BrF₂N₂O
- Key Differences : Replaces bromine with fluorine at the 3-position, reducing steric bulk and altering electronic properties.
6-Chloro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
7-Bromo-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
- Structural Variation : Bromine at the 7-position with a [2,3-c] pyridine fusion (vs. [2,3-b] in the target compound).
- Applications : Used in medicinal chemistry for kinase inhibitor synthesis, highlighting the impact of ring fusion on target selectivity .
Functionalized Derivatives: Substitution at the 3-Position
3-Benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives
- Synthesis : Prepared via condensation of aldehydes with 7-azaoxindoles (e.g., compound 1b in ).
- Reactivity : Serve as Michael acceptors in rhodium-catalyzed 1,4-additions with arylboronic acids, enabling stereoselective synthesis of 7-azaoxindole derivatives .
- Biological Relevance : These derivatives act as bioisosteres of indoles or purines, with applications in JAK/STAT pathway inhibitors (e.g., tofacitinib analogs) .
3-(Phenylethynyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine
- Synthesis: Sonogashira coupling of 5-bromo-3-iodo-pyrrolopyridine with phenylacetylene (51% yield) .
Ring-Expanded and Fused Analogues
Naphthyridin-2(1H)-ones
3,6-Dihydroimidazo[4,5-d]pyrrolo[2,3-b]pyridin-2(1H)-ones
- Structural Feature : Incorporates an imidazole ring fused to the pyrrolopyridine core.
- Biological Activity : Demonstrated JAK3 inhibition (IC₅₀ = 12 nM for select derivatives), underscoring the role of additional rings in enhancing target affinity .
Comparative Analysis Table
Activité Biologique
Overview
3,3-Dibromo-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound notable for its dual bromine substitutions, which enhance its reactivity and potential biological activities. This compound has garnered attention in medicinal chemistry for its role as a precursor in synthesizing various pharmacologically active molecules. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable candidate for further research into its biological effects.
- IUPAC Name : 3,3-dibromo-1H-pyrrolo[2,3-b]pyridin-2-one
- Molecular Formula : C7H4Br2N2O
- CAS Number : 113423-51-1
The biological activity of this compound primarily involves enzyme inhibition. Notably, derivatives of this compound have been identified as inhibitors of fibroblast growth factor receptors (FGFRs), which are critical in regulating cell proliferation and survival. This inhibition can lead to potential therapeutic applications in cancer treatment and other diseases.
Anticancer Properties
Research indicates that compounds derived from this compound exhibit significant anticancer properties. For instance:
- Case Study : A study involving pyrrolo[2,3-b]pyridine derivatives demonstrated that specific modifications led to enhanced cytotoxicity against various cancer cell lines. One derivative showed an IC50 value of 8.36 μM against intracellular amastigotes of Leishmania donovani, indicating promising antileishmanial activity alongside potential anticancer effects .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In related studies:
- Antibacterial Activity : Pyrrole derivatives have shown effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . The presence of bromine atoms may contribute to the enhanced reactivity and interaction with microbial targets.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. The following table summarizes key findings on SAR from various studies:
Compound Derivative | Activity Type | IC50 Value (μM) | Comments |
---|---|---|---|
5m | Antileishmanial | 8.36 | Significant inhibition of L. donovani amastigotes |
Various Derivatives | Anticancer (A549 cells) | Varies | Induced apoptosis and G2/M phase cell cycle arrest |
Pyrrole Derivatives | Antibacterial | 3.12 - 12.5 | Effective against Gram-positive and Gram-negative bacteria |
Pharmacokinetics
Pharmacokinetic studies have indicated that certain derivatives maintain stability under physiological conditions, which is crucial for their development as therapeutic agents. For example:
Q & A
Stereoselectivity Data (Figure 1, )
Compound | de (%) | ee (%) |
---|---|---|
2c | 0 | 92 |
2j | 0 | 88 |
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.